
1,3-Propanedione, 1-(2-methyl-1H-indol-3-yl)-2,3-diphenyl-
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Overview
Description
1,3-Propanedione, 1-(2-methyl-1H-indol-3-yl)-2,3-diphenyl- is a complex organic compound that features a propanedione backbone with indole and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanedione, 1-(2-methyl-1H-indol-3-yl)-2,3-diphenyl- typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Substituent: Starting with a suitable indole precursor, such as 2-methylindole, which can be synthesized via Fischer indole synthesis.
Attachment of Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions.
Formation of the Propanedione Backbone: The final step involves the formation of the propanedione backbone, which can be achieved through Claisen condensation or similar reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanedione, 1-(2-methyl-1H-indol-3-yl)-2,3-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Propanedione, 1-(2-methyl-1H-indol-3-yl)-2,3-diphenyl- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. For example, it might inhibit certain enzymes or interact with DNA to exert its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanedione, 1-(1H-indol-3-yl)-2,3-diphenyl-: Lacks the methyl group on the indole ring.
1,3-Propanedione, 1-(2-methyl-1H-indol-3-yl)-2-phenyl-: Has only one phenyl group.
Uniqueness
1,3-Propanedione, 1-(2-methyl-1H-indol-3-yl)-2,3-diphenyl- is unique due to the presence of both the indole and phenyl substituents, which can confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
61579-89-3 |
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Molecular Formula |
C24H19NO2 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C24H19NO2/c1-16-21(19-14-8-9-15-20(19)25-16)24(27)22(17-10-4-2-5-11-17)23(26)18-12-6-3-7-13-18/h2-15,22,25H,1H3 |
InChI Key |
RPEBQOZBFZDMCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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